6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone
Description
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone is a synthetic benzopyrone derivative characterized by its unique substitution pattern. The mesyloxy (methanesulfonyloxy) groups at positions 6 and 7, combined with a 4-methoxyphenyl substituent at position 3, confer distinct electronic and steric properties to the molecule. Its InChIKey (SNMFEUASECRBOZ-UHFFFAOYSA-N) and CAS number (94201-89-5) confirm its structural identity .
Properties
CAS No. |
94201-89-5 |
|---|---|
Molecular Formula |
C18H16O9S2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromen-6-yl] methanesulfonate |
InChI |
InChI=1S/C18H16O9S2/c1-24-12-6-4-11(5-7-12)14-10-25-15-9-17(27-29(3,22)23)16(26-28(2,20)21)8-13(15)18(14)19/h4-10H,1-3H3 |
InChI Key |
SNMFEUASECRBOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyrone derivative.
Introduction of Mesyloxy Groups: The hydroxyl groups at the 6 and 7 positions of the benzopyrone core are converted to mesyloxy groups using methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine.
Substitution Reaction: The 3 position of the benzopyrone core is functionalized with a 4-methoxyphenyl group through a substitution reaction, often using a suitable aryl halide and a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the mesyloxy groups to hydroxyl groups.
Substitution: The mesyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzopyrone derivatives.
Scientific Research Applications
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include derivatives with variations in substituents at the 3-, 6-, and 7-positions of the benzopyrone core. Key comparisons are summarized below:
Biological Activity
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzopyrone backbone with two mesyloxy groups and a para-methoxyphenyl substituent. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 370.47 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects
The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Key Findings : In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest potential anticancer properties against various cancer cell lines.
- Case Study : In a study involving human colon cancer cells (Caco-2), the compound exhibited moderate cytotoxicity with an IC50 value of approximately 25 µM, indicating its ability to inhibit cell proliferation.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | 25 |
| HaCaT | 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Research Findings : Studies using the diffusion method revealed that it possesses antibacterial activity against Gram-positive bacteria, with zones of inhibition comparable to standard antibiotics.
The biological activities of 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a critical role in inflammation.
- Modulation of Apoptosis : It induces apoptosis in cancer cells by activating caspase pathways.
- Receptor Interaction : The compound may interact with various receptors involved in inflammation and immune response, potentially modulating their signaling cascades.
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